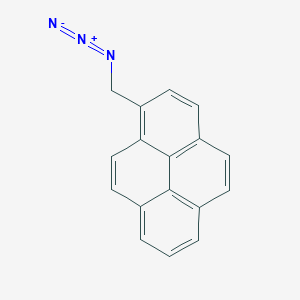

1-(Azidomethyl)pyrene

Descripción

Contextualization within Pyrene (B120774) Chemistry for Advanced Materials and Biological Probes

Pyrene and its derivatives are well-known for their distinctive fluorescent properties. seela.net They exhibit a high fluorescence quantum yield, chemical stability, and a long fluorescence lifetime. seela.net A particularly notable characteristic of pyrene is its ability to form "excimers"—excited-state dimers—which emit light at a longer wavelength than the single molecule (monomer). This phenomenon is highly sensitive to the distance and orientation between pyrene units, making it a valuable tool for probing molecular proximity and conformational changes. seela.net

In the realm of materials science, the incorporation of pyrene derivatives like 1-(azidomethyl)pyrene into polymers allows for the development of new materials with tailored properties. smolecule.com Its fluorescent nature is also harnessed in the creation of chemosensors for detecting various analytes, including metal ions. tcichemicals.comresearchgate.net

As biological probes, pyrene-based compounds are utilized for their strong fluorescence in biological imaging. smolecule.com They can be attached to biomolecules to study their structure, function, and interactions within living cells. rhhz.net The sensitivity of pyrene's fluorescence to its local environment makes it an effective reporter on changes within biological systems. seela.net

Significance of the Azidomethyl Moiety as a Versatile Chemical Handle

The azidomethyl group (-CH2N3) is a compact and highly reactive functional group that serves as a versatile "chemical handle." vulcanchem.com Its primary utility lies in its ability to participate in bioorthogonal chemistry, a class of reactions that can occur in complex biological environments without interfering with native biochemical processes. nih.gov

The most prominent of these reactions is the azide-alkyne cycloaddition, often referred to as "click chemistry." researchgate.net This reaction, particularly the copper(I)-catalyzed version (CuAAC), allows for the efficient and specific formation of a stable triazole linkage between the azide-functionalized molecule (like this compound) and a molecule containing an alkyne group. medchemexpress.commedchemexpress.commedchemexpress.com This has become a go-to method for bioconjugation, the process of linking molecules together to create new functional hybrids. researchgate.net

Furthermore, the azide (B81097) group can participate in strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a toxic copper catalyst and is therefore highly suitable for applications in living systems. medchemexpress.commedchemexpress.comnih.govchemondis.com The azidomethyl group can also be involved in other chemical transformations, such as reduction to an amine or participating in nucleophilic substitution and other cycloaddition reactions, further expanding its versatility. The introduction of a multimodal probe named this compound-4,5–dione (AMPD) showcases the utility of the azidomethyl group for enriching target proteins through click chemistry with alkyne-functionalized beads. rhhz.netrsc.org

The combination of the pyrene fluorophore and the azidomethyl chemical handle in this compound creates a powerful tool for researchers. It allows for the fluorescent labeling of a wide array of molecules and materials, enabling detailed investigation across various scientific disciplines. seela.netmdpi.com

Interactive Data Table: Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C17H11N3 | medchemexpress.combiosynth.comcymitquimica.comfishersci.ca |

| Molecular Weight | 257.29 g/mol | medchemexpress.combiosynth.com |

| Appearance | Light orange to Yellow to Green powder to crystal | tcichemicals.comcymitquimica.com |

| Melting Point | 68 °C | biosynth.com |

| Purity | >98.0% (HPLC) | tcichemicals.comcymitquimica.comvwr.com |

| CAS Number | 1006061-57-9 | medchemexpress.combiosynth.comfishersci.ca |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(azidomethyl)pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3/c18-20-19-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKXPQFZTSRGHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Azidomethyl Pyrene

Established Synthetic Pathways to 1-(Azidomethyl)pyrene

A primary and well-documented route to this compound involves the chemical modification of commercially available pyrene (B120774) precursors.

Synthesis from 1-Pyrenemethanol (B17230)

A common and direct method for the synthesis of this compound is the conversion of 1-pyrenemethanol. This transformation can be efficiently carried out through a one-pot procedure involving the activation of the hydroxyl group followed by nucleophilic substitution with an azide (B81097) source.

One effective method for this conversion of benzylic alcohols, such as 1-pyrenemethanol, to the corresponding azide utilizes diphenylphosphoryl azide (DPPA) in the presence of a non-nucleophilic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). google.comgoogle.com This process involves the in-situ formation of a phosphate (B84403) leaving group upon reaction of the alcohol with DPPA, which is then displaced by an azide ion. google.com The reaction is typically performed in a dry, aprotic solvent like toluene (B28343) at room temperature. google.comgoogle.com

The general steps for this synthesis are:

Dissolving 1-pyrenemethanol and diphenylphosphoryl azide in a suitable dry aprotic solvent. google.com

Addition of a slight excess of a proton acceptor, such as DBU. google.com

Stirring the mixture at room temperature for several hours to allow for the conversion to the azide. google.com

Work-up of the reaction mixture, which typically involves aqueous washing to remove the DBU salt of diphenyl phosphate and any excess DBU. google.com

Purification of the crude product, often by silica (B1680970) gel chromatography, to yield pure this compound. google.com

This method offers the advantage of proceeding under mild conditions and avoids the generation of difficult-to-remove byproducts often associated with other methods like the Mitsunobu reaction. commonorganicchemistry.com

Table 1: Reaction Parameters for the Synthesis of this compound from 1-Pyrenemethanol

| Parameter | Condition |

| Starting Material | 1-Pyrenemethanol |

| Reagents | Diphenylphosphoryl azide (DPPA), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) |

| Solvent | Dry aprotic solvent (e.g., Toluene) |

| Temperature | Room Temperature |

| Reaction Time | Several hours |

| Work-up | Aqueous washing |

| Purification | Silica gel chromatography |

Novel Approaches in this compound Synthesis

Recent advancements in organic synthesis have opened new avenues for the preparation of functionalized pyrene derivatives, including this compound. These novel approaches often focus on improving efficiency, selectivity, and functional group tolerance.

One innovative strategy involves the use of click chemistry functionalization on a pyrene core. For instance, a monobromopyrene derivative can be coupled with a protected alkyne via a Sonogashira coupling reaction. After deprotection, a second coupling reaction can introduce further functionality. Finally, the terminal alkyne can be modified using a [2+2] cycloaddition click reaction to introduce the desired azido-containing moiety. mdpi.com While not a direct synthesis of this compound, this modular approach allows for the construction of complex pyrene derivatives with azide functionalities.

Another area of development is the direct C-H functionalization of the pyrene core. Regiospecific C-H borylation of pyrene, followed by cross-coupling reactions, provides an efficient route to various substituted pyrenes. nih.gov This methodology could potentially be adapted to introduce a hydroxymethyl or halomethyl group at the 1-position, which can then be converted to the azide.

Furthermore, multicomponent domino reactions have been explored for the synthesis of poly-functionalized nicotinonitriles containing pyrene moieties. researchgate.net Such strategies, which involve the one-pot reaction of multiple starting materials, offer a highly efficient means to construct complex molecules and could be conceptually applied to the synthesis of this compound precursors.

Solid-Phase Synthesis Techniques for this compound

Solid-phase synthesis offers a powerful platform for the construction of complex molecules, including pyrene-containing compounds, through a series of sequential reactions on an insoluble support. This technique simplifies purification by allowing for the removal of excess reagents and byproducts through simple washing steps.

The immobilization of a pyrene-containing molecule onto a solid support is the initial step in a solid-phase synthesis strategy. For example, a molecule like 1-pyrenemethanol could potentially be attached to a suitable resin, such as a 2-chlorotrityl chloride resin, through its hydroxyl group. uci.edu Once anchored to the solid support, the immobilized pyrene derivative can undergo a series of chemical transformations.

For the synthesis of a pyrene-labeled peptide, for instance, the synthesis would proceed by the sequential addition of Fmoc-protected amino acids to the resin-bound pyrene moiety. pubcompare.ai The general cycle for solid-phase peptide synthesis (SPPS) involves:

Deprotection: Removal of the temporary Fmoc protecting group from the terminal amino acid, typically using a solution of piperidine (B6355638) in DMF. uci.edu

Activation and Coupling: Activation of the carboxylic acid of the next Fmoc-protected amino acid and its subsequent coupling to the free amine on the resin. pubcompare.ai

Washing: Thorough washing of the resin to remove unreacted reagents and byproducts. pubcompare.ai

After the desired sequence is assembled, the final compound, such as a pyrene-labeled peptide, is cleaved from the solid support and deprotected. pubcompare.ai

While a direct solid-phase synthesis of this compound itself is less common, the immobilization of pyrene derivatives on solid supports is a key technique for the synthesis of more complex structures that incorporate the pyrene-azide moiety for subsequent bioconjugation or materials science applications.

Table 2: General Steps in Solid-Phase Synthesis of a Pyrene-Labeled Compound

| Step | Description |

| Resin Selection and Loading | Choice of a suitable solid support and attachment of the initial pyrene-containing molecule. |

| Iterative Synthesis | Sequential addition of building blocks (e.g., amino acids) involving deprotection, activation, and coupling steps. |

| Washing | Removal of excess reagents and byproducts by filtration and washing of the resin. |

| Cleavage and Deprotection | Release of the final product from the solid support and removal of any protecting groups. |

| Purification | Purification of the cleaved product, typically by HPLC. |

Reactivity and Mechanistic Investigations of 1 Azidomethyl Pyrene

Click Chemistry Reactions of 1-(Azidomethyl)pyrene

This compound is a valuable building block in click chemistry, a category of reactions known for their high efficiency, selectivity, and biocompatibility. nih.gov Its azide (B81097) functionality allows it to readily participate in several types of cycloaddition reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, providing a straightforward method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.orgalfa-chemistry.com This reaction is characterized by its high yields, mild reaction conditions, and tolerance to a wide array of functional groups. beilstein-journals.orgorganic-chemistry.org The reaction between this compound and various terminal alkynes, catalyzed by a copper(I) source, proceeds efficiently to yield highly fluorescent pyrene-triazole conjugates. beilstein-journals.orgbeilstein-journals.org

The versatility of the CuAAC reaction allows for the incorporation of the pyrene (B120774) moiety into a diverse range of molecular architectures, from small organic molecules to complex macromolecules like porphyrins. beilstein-journals.org The resulting triazole ring is not merely a linker but can actively participate in binding to biological targets through hydrogen bonding and dipole interactions. nih.gov

Table 1: Examples of CuAAC Reactions with Pyrene Azide Derivatives

| Alkyne Reactant | Catalyst/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate / DMF | 1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)pyrene | >90 | beilstein-journals.org |

| Propargyl alcohol | CuI / DIPEA / THF/CH₃CN | (1-((1H-1,2,3-triazol-4-yl)methyl)pyren-1-yl)methanol | 85-95 | beilstein-journals.org |

| Ethynylferrocene | CuI / DIPEA / THF/CH₃CN | 1-((1-ferrocenyl-1H-1,2,3-triazol-4-yl)methyl)pyrene | 48-52 | beilstein-journals.org |

Note: The table presents representative yields for CuAAC reactions involving azide-functionalized aromatic compounds and various alkynes, illustrating the general efficiency of this reaction for derivatives like this compound.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with this compound

To circumvent the cytotoxicity associated with copper catalysts in biological systems, strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a powerful bioorthogonal ligation technique. nih.govnih.gov This reaction utilizes strained cyclooctynes, which react spontaneously with azides without the need for a metal catalyst. researchgate.net this compound can be effectively used in SPAAC reactions for the labeling of biomolecules in living systems. nih.govcityu.edu.hk

The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne. nih.govresearchgate.net Derivatives such as dibenzocyclooctyne (DIBO) and bicyclo[6.1.0]nonyne (BCN) have been developed to enhance reaction kinetics. nih.govnih.gov The reaction of this compound with these activated alkynes allows for efficient and chemoselective labeling of azido-functionalized glycans on cell surfaces, for example. nih.govnih.gov

Table 2: Representative Second-Order Rate Constants for SPAAC Reactions

| Cyclooctyne | Azide | Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| Dibenzocyclooctynol (DIBO) | Benzyl azide | ~0.1 - 1.0 | nih.gov |

| Bicyclononyne (BCN) | Benzyl azide | ~0.1 - 1.0 | nih.gov |

| Thiacycloheptyne (TMTH) | Benzyl azide | 4.0 ± 0.4 | nih.gov |

Note: This table provides kinetic data for SPAAC reactions with benzyl azide, a close structural analog of this compound, to illustrate the expected reactivity with various cyclooctynes.

Photoinduced 1,3-Dipolar Cycloaddition Reactions involving Pyrene-Azide Systems

Photoinduced cycloaddition reactions offer spatiotemporal control over the ligation process. nih.govnih.gov While specific examples involving this compound are not extensively documented, the general principles of photochemistry suggest its potential in such transformations. The pyrene moiety is a well-known photosensitizer, and upon excitation, it can potentially facilitate the 1,3-dipolar cycloaddition of the tethered azide group to a suitable dipolarophile. mdpi.com This could proceed through the formation of a reactive nitrene intermediate upon photolysis of the azide. nih.gov

In a related context, photo-induced 1,3-dipolar cycloadditions between nitrile imines (generated from tetrazoles) and alkenes have been reported. rsc.org It is conceivable that a similar strategy could be employed with pyrene-azide systems, where light triggers the reaction between the azide and an alkene to form a triazoline ring.

Cross-Coupling Reactions of this compound with Electron-Deficient Alkenes

While the primary reactivity of this compound is centered around its azide group, the potential for its participation in other transformations, such as cross-coupling reactions, is an area of interest. The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide or triflate with an alkene, is a powerful tool for C-C bond formation. organic-chemistry.orgmdpi.comfrontiersin.org Although not a conventional substrate, the reactivity of organic azides in transition-metal-catalyzed reactions suggests the possibility of engaging this compound in Heck-type couplings with electron-deficient alkenes like acrylates or styrenes. Such a reaction would likely proceed through a different mechanism than the classic Heck pathway, possibly involving the in-situ transformation of the azide.

Mechanistic Studies of Azide Reactivity and Excited-State Dynamics in Pyrene-Azide Systems

Understanding the fundamental reactivity and photophysical processes of pyrene-azide systems is crucial for optimizing their applications. The excited-state dynamics of covalently linked pyrene-aryl azide systems have been investigated using transient absorption spectroscopy. nih.govrsc.orgnih.gov Upon photoexcitation of the pyrene moiety, energy transfer can occur to the azide group, leading to its decomposition and the formation of a highly reactive nitrene intermediate.

The photochemistry of such systems is often complex, with multiple decay pathways available to the excited state, including fluorescence, intersystem crossing, and energy transfer. kaust.edu.sarsc.org The efficiency of nitrene formation versus other deactivation pathways is influenced by the nature of the linker connecting the pyrene and azide moieties, as well as the solvent environment.

Compatibility of this compound with Diverse Chemical Environments and Reaction Conditions

A key advantage of using this compound in click chemistry is its high degree of compatibility with a wide range of functional groups and reaction conditions. researchgate.netnih.govresearchgate.net The azide group is largely inert to many common reagents and reaction conditions used in organic synthesis, allowing for the late-stage introduction of the pyrene label into complex molecules.

Both CuAAC and SPAAC reactions are known for their exceptional functional group tolerance. beilstein-journals.orgresearchgate.net This means that this compound can be used in the presence of sensitive functional groups such as alcohols, amines, carboxylic acids, and esters without the need for protecting groups. This robustness makes it a valuable tool for applications in chemical biology and materials science, where complex molecular environments are common. nih.govnih.gov

Applications of 1 Azidomethyl Pyrene in Chemical Biology and Bioorthogonal Chemistry

Development of Fluorescent Probes Utilizing 1-(Azidomethyl)pyrene

The exceptional photophysical properties of the pyrene (B120774) moiety, such as its high fluorescence quantum yield, long fluorescence lifetime, and sensitivity to the local environment, make it an ideal scaffold for the design of fluorescent probes. rsc.org The introduction of an azidomethyl group provides a versatile point of attachment for various recognition elements, enabling the synthesis of probes tailored to detect specific analytes.

Design and Synthesis of Pyrene-Based Fluorescent Probes

The design of fluorescent probes based on this compound leverages the azide (B81097) group for covalent modification via click chemistry. This approach allows for the modular assembly of probes where the pyrene core acts as the fluorophore, and a recognition unit, attached via a triazole linkage, provides specificity for a target analyte. The synthesis typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction between this compound and an alkyne-functionalized recognition moiety. journalcra.comnih.gov This synthetic strategy offers high yields and specificity, allowing for the creation of a diverse range of probes. rsc.orgjournalcra.com

Key characteristics of pyrene-based probes that make them valuable in chemical biology include their excellent cell permeability and low cytotoxicity, which are crucial for live-cell imaging applications. rsc.org The modification of the pyrene core through the azidomethyl group allows for the fine-tuning of the probe's photophysical and chemical properties to suit specific biological applications. rsc.org

Pyrene Excimer and Monomer Fluorescence in Probe Design

A distinctive feature of pyrene is its ability to form an excited-state dimer known as an excimer when two pyrene molecules are in close proximity (typically less than 10 Å). nih.govnih.gov The fluorescence emission of the pyrene monomer is observed in the range of 370–420 nm, while the excimer exhibits a broad, structureless emission at a longer wavelength, typically between 450–550 nm. nih.gov This significant spectral shift between the monomer and excimer emission provides a powerful tool for developing probes that can report on changes in molecular conformation, assembly, or proximity. nih.gov

In the context of probes derived from this compound, the azide group can be used to link two pyrene units or to attach a pyrene moiety to a biomolecule that can undergo conformational changes, bringing two pyrene units closer together. The ratio of the excimer to monomer fluorescence intensity (E/M ratio) can then be used as a sensitive measure of these changes. This principle has been widely applied in the design of fluorescent probes for detecting nucleic acids and protein folding.

Table 1: Comparison of Pyrene Monomer and Excimer Fluorescence

| Feature | Monomer Fluorescence | Excimer Fluorescence |

| Emission Wavelength | 370–420 nm | 450–550 nm |

| Emission Spectrum | Structured, with distinct vibronic bands | Broad and structureless |

| Formation Condition | Isolated pyrene molecules | Two pyrene molecules in close proximity (<10 Å) |

| Stokes Shift | Moderate | Large (ca. 140 nm) nih.gov |

| Fluorescence Lifetime | Shorter (e.g., nanoseconds) | Longer (e.g., 40–60 ns) nih.gov |

Ratiometric Fluorescent Probes Incorporating this compound

Ratiometric fluorescent probes offer a significant advantage over intensity-based probes as they provide a built-in self-calibration mechanism, making them less susceptible to variations in probe concentration, excitation intensity, and environmental factors. rsc.orgcityu.edu.hk Probes designed from this compound can achieve ratiometric sensing through the modulation of the monomer and excimer fluorescence. A change in the concentration of an analyte can induce a conformational change that alters the distance between two pyrene moieties, leading to a change in the E/M ratio. rsc.org

For instance, a probe could be designed where two this compound units are linked to a flexible molecule that binds a specific ion. Upon ion binding, the molecule could fold, bringing the pyrene units into proximity and causing an increase in excimer fluorescence and a corresponding decrease in monomer fluorescence. The ratio of the fluorescence intensities at the two wavelengths provides a quantitative measure of the analyte concentration. rsc.org This approach has been successfully employed for the detection of various ions and small molecules.

Bioorthogonal Labeling Strategies with this compound

Bioorthogonal chemistry refers to chemical reactions that can occur in living systems without interfering with native biochemical processes. The azide group of this compound is a prime example of a bioorthogonal handle, allowing for its specific reaction with an alkyne- or cyclooctyne-containing molecule via click chemistry. aip.orgnih.gov This strategy has been widely adopted for the specific labeling and visualization of biomolecules in their native environment.

Targeted Imaging in Biological Systems Using this compound Conjugates

The ability to attach the fluorescent pyrene core to a targeting moiety via click chemistry enables the development of probes for targeted imaging of specific cells, tissues, or subcellular organelles. nih.gov In this strategy, a molecule with an affinity for a particular biological target (e.g., a ligand for a cell surface receptor, a peptide that localizes to a specific organelle) is first functionalized with an alkyne group. This alkyne-modified targeting molecule is then reacted with this compound through a CuAAC or SPAAC reaction to generate the final imaging probe.

This approach has been utilized for in vivo imaging applications. nih.gov For example, by conjugating this compound to a tumor-targeting peptide, researchers can create a probe that selectively accumulates in cancer cells, allowing for their visualization through fluorescence microscopy. The high specificity of the bioorthogonal reaction ensures that the fluorescent label is only attached to the intended target, minimizing background signal and enhancing imaging contrast. aip.org

Protein Functionalization and Enrichment via this compound-Mediated Click Chemistry

Click chemistry with this compound is a powerful tool for protein functionalization and enrichment in proteomics studies. tue.nl This strategy often involves the metabolic incorporation of a non-canonical amino acid containing an alkyne group into proteins of interest. Cells are cultured in a medium containing the alkyne-modified amino acid, which is then incorporated into newly synthesized proteins. Subsequently, the cell lysate is treated with this compound, which selectively reacts with the alkyne-tagged proteins.

This covalent labeling with a pyrene moiety can serve several purposes. The fluorescence of the pyrene can be used to visualize the labeled proteins in gels or on blots. More powerfully, the pyrene tag can be used for enrichment. A derivative of this compound, this compound-4,5-dione (AMPD), has been developed as a versatile probe for in vivo drug target detection. The azidomethyl group in AMPD facilitates the enrichment of target proteins through click chemistry. rsc.org

This enrichment strategy, often coupled with mass spectrometry, allows for the identification and quantification of newly synthesized proteins or proteins that have been specifically targeted by a drug. The high efficiency and specificity of the click reaction are crucial for the successful isolation of low-abundance proteins from complex cellular lysates. tue.nlnih.gov

Table 2: Bioorthogonal Labeling Strategies with this compound

| Strategy | Description | Application |

| Targeted Imaging | Conjugation of this compound to a targeting molecule (e.g., peptide, antibody) via click chemistry. | Visualization of specific cells, tissues, or organelles in vitro and in vivo. |

| Protein Functionalization | Covalent attachment of this compound to proteins containing a bioorthogonal alkyne handle. | Visualization and detection of labeled proteins in complex mixtures. |

| Protein Enrichment | Use of this compound derivatives (e.g., AMPD) to label and subsequently purify specific proteins from cell lysates. | Identification and quantification of target proteins in proteomics. |

Nucleic Acid Modification and Labeling with this compound

The fluorescent properties of the pyrene moiety and the reactivity of the azido group make this compound a valuable tool for the modification and labeling of nucleic acids. Its primary application in this context is through bioorthogonal "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. nih.govnih.gov These reactions allow for the covalent attachment of the pyrene label to nucleic acids that have been functionalized with a corresponding alkyne or strained cyclooctyne group, respectively. This approach is highly specific and can be performed under mild conditions compatible with the sensitive nature of biomolecules. researchgate.netmdpi.com

Oligonucleotide Conjugation

This compound has been successfully employed in the post-synthetic modification of oligonucleotides to introduce a fluorescent label. This is typically achieved by first synthesizing an oligonucleotide that incorporates a nucleoside modified with an alkyne group. The alkyne-modified oligonucleotide is then reacted with this compound in the presence of a copper(I) catalyst to form a stable triazole linkage. nih.gov

A notable example involves the "double-clicking" of this compound to a 7-deaza-2'-deoxyguanosine analog modified with two terminal acetylene groups. rsc.org This reaction efficiently attaches two pyrene units to a single nucleoside within an oligonucleotide sequence. The resulting bis-pyrene modified oligonucleotides exhibit interesting photophysical properties, including the formation of excimer fluorescence when two such modified purines are placed on opposite strands of a DNA duplex, separated by two base pairs. rsc.orggenscript.com This property can be exploited for developing sensitive probes for nucleic acid hybridization and for studying DNA structure and dynamics. rsc.org

The general process for oligonucleotide conjugation via CuAAC is outlined in the table below:

| Step | Description | Key Reagents |

| 1 | Synthesis of alkyne-modified oligonucleotide | Alkyne-phosphoramidite |

| 2 | Click reaction with this compound | This compound, Copper(I) catalyst (e.g., from CuSO4 and a reducing agent like sodium ascorbate), ligand (e.g., TBTA) |

| 3 | Purification of the labeled oligonucleotide | Precipitation, HPLC |

siRNA Labeling

The principles of click chemistry with azido-functionalized fluorescent dyes are also applicable to the labeling of small interfering RNAs (siRNAs). While direct studies using this compound for siRNA labeling are not extensively documented in the provided search results, the methodology has been demonstrated with analogous compounds. For instance, a structurally similar compound, 1-(azidomethyl)-4-[18F]fluorobenzene, has been used to label siRNAs for positron emission tomography (PET) imaging. nih.gov

The strategy involves the synthesis of an alkyne-modified siRNA strand, which is then annealed with its complementary strand. The resulting double-stranded siRNA is subsequently labeled via a CuAAC reaction with the azide-containing fluorescent probe. nih.gov This post-annealing labeling strategy ensures that the modification does not interfere with the duplex formation, which is crucial for siRNA activity. The high efficiency and specificity of the click reaction allow for the production of radiolabeled or fluorescently labeled siRNAs with high purity and yield. nih.gov This enables the tracking and visualization of siRNA delivery and distribution in vitro and in vivo.

Integration of this compound into Bioconjugates and Bioactive Molecular Architectures

Beyond simple labeling, the pyrene moiety can be integrated into more complex bioconjugates and bioactive molecular architectures to impart specific functions, such as sensing or acting as a molecular probe. The azide group of this compound provides a convenient handle for its incorporation into these larger structures via click chemistry.

For example, pyrene-peptide conjugates have been developed to study the interactions of peptides with cell membranes and receptors. nih.gov In these constructs, the pyrene unit can act as a fluorescent reporter, with changes in its emission spectrum providing information about the local environment of the peptide. For instance, the formation of pyrene excimers can indicate peptide aggregation or close proximity of multiple peptide molecules.

Furthermore, pyrene derivatives have been incorporated into fluorescent sensors for the detection of metal ions and small molecules. nih.gov A pyrene-imidazole conjugate, for example, has been shown to act as a selective fluorescent sensor for iron(III) ions. nih.gov The integration of this compound into similar molecular frameworks could lead to the development of novel sensors for a variety of biological analytes. The general approach involves designing a molecular scaffold that provides a binding site for the target analyte and linking it to the pyrene fluorophore. Binding of the analyte then induces a change in the fluorescence properties of the pyrene, such as quenching or enhancement of emission, allowing for quantitative detection.

The table below summarizes some research findings related to the integration of pyrene derivatives into bioactive architectures:

| Bioconjugate/Architecture | Application | Principle of Operation |

| Pyrene-Apelin Peptide Conjugate | Studying peptide-micelle interactions | Monitoring changes in pyrene fluorescence (excimer formation, FRET) to infer peptide localization and aggregation. nih.gov |

| Pyrene-Imidazole Conjugate | Fluorescent sensor for Fe(III) and histidine | Binding of Fe(III) to the imidazole moiety quenches pyrene fluorescence. Subsequent addition of histidine displaces Fe(III), restoring fluorescence. nih.gov |

Applications of 1 Azidomethyl Pyrene in Materials Science and Nanotechnology

Polymer Synthesis and Modification via 1-(Azidomethyl)pyrene

The azide (B81097) group in this compound makes it a valuable component for synthesizing and modifying polymers. chemimpex.com It can be used as a functional monomer or as a modification agent in post-polymerization processes to introduce the fluorescent pyrene (B120774) label onto polymer backbones. chemimpex.commdpi.com The highly efficient and specific nature of the azide-alkyne cycloaddition (a type of click chemistry) allows for the straightforward creation of complex, functionalized polymers. chemimpex.com This approach has been utilized in the synthesis of materials like pyrene-functionalized polyacetylenes and copolymers containing pyrene units. mdpi.comnih.gov

Dendrimers and dendritic macromolecules are highly branched, well-defined polymers whose properties can be precisely controlled. The functionalization of these structures with pyrene units using this compound allows for the creation of advanced materials. The terminal azide groups on dendritic block copolymers can be reacted, for example, via strain-promoted azide-alkyne cycloaddition (SPAAC) to create cross-linked structures like polymersomes for drug delivery applications. acs.org

Furthermore, attaching pyrene moieties to the ends of dendrimers serves as a powerful tool to study the internal dynamics of these macromolecules. mdpi.com The process of excimer formation, which occurs when an excited-state pyrene molecule interacts with a ground-state one, is highly dependent on the proximity and mobility of the pyrene units. By monitoring the fluorescence emission of the pyrene monomer versus the excimer, researchers can gain insights into the flexibility and conformational changes within the dendritic architecture. mdpi.com The absence of significant overlap between pyrene's absorption and emission spectra minimizes energy hopping, ensuring that the observed excimer formation is a true reflection of the macromolecule's long-range internal dynamics. mdpi.com

| Dendrimer Type | Functionalization Method | Application/Research Focus | Key Finding |

| PEG-dendritic block copolymers | Azide-alkyne cycloaddition (AAC) / Strain-promoted azide-alkyne cycloaddition (SPAAC) | Synthesis of biodegradable block copolymers and cross-linked polymersomes for drug delivery. acs.org | The tandem AAC/azide substitution is a flexible and user-friendly strategy for synthesizing and functionalizing these copolymers. acs.org |

| Polyamide and poly(amido amine) (PAMAM) dendrimers | Covalent attachment of pyrene derivatives | Probing long-range internal dynamics of the macromolecule. mdpi.com | Pyrene excimer formation provides information on the conformational flexibility and interactions within the dendrimer structure. mdpi.com |

Mesoporous silica (B1680970) nanoparticles (MSNs) are widely studied materials for applications in catalysis, drug delivery, and bio-imaging due to their high surface area, tunable pore size, and biocompatibility. scilit.comnih.govmdpi.com The surface of these nanoparticles can be readily modified to introduce specific functionalities.

The "click" reaction provides a facile route to functionalize MSNs. researchgate.net Nanoparticles containing alkyne groups on their surface can be reacted with this compound through a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. researchgate.net This process efficiently grafts the pyrene molecules onto the silica surface, creating hybrid materials with the fluorescent properties of pyrene. researchgate.net The success of this functionalization opens up new possibilities for using these pyrene-modified MSNs as advanced nanomaterials, for instance, in sensing or imaging applications. researchgate.net

| Nanoparticle | Functionalization Precursor | Click Reagent | Key Outcome |

| Alkyne-functionalized Mesoporous Silica Nanoparticles (NP-Alk) | 3-(propargylthiopropyl)triethoxysilane | This compound | Successful grafting of pyrene moieties onto the nanoparticle surface via CuAAC reaction. researchgate.net |

Advanced Materials for Optoelectronic Applications Incorporating this compound

Pyrene and its derivatives are important materials for optoelectronic applications, serving as organic semiconductors and emitters. rsc.org The ability to tune the electronic and optical properties of organic materials through molecular design is a key advantage in developing high-performance devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com

The distinct photophysical properties of the pyrene core in this compound can be harnessed in the design of these advanced materials. chemimpex.com By incorporating this compound into polymer structures or other molecular frameworks, materials scientists can create systems with tailored light absorption and emission characteristics. mdpi.com The azide group facilitates the chemical integration of the pyrene unit, allowing for precise control over the final material's architecture and, consequently, its optoelectronic performance. chemimpex.commdpi.com

Supramolecular Chemistry and Complex Molecular Architectures Using this compound

Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent interactions. Pyrene derivatives are frequently used in this field due to their tendency to form excimers and participate in π-π stacking. The ability to introduce pyrene into larger structures via the azide group of this compound is a valuable synthetic strategy. chemimpex.commdpi.com

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the site-selective functionalization of polycyclic aromatic hydrocarbons like pyrene. mdpi.comresearchgate.net This method allows for the creation of complex pyrene-based structures that would be difficult to synthesize using classical methods. Research has shown that rhodium-catalyzed C-H arylation of pyrene derivatives can proceed selectively at specific positions, such as the K-region (the 4-, 5-, 9-, or 10-positions). researchgate.net These reactions are believed to proceed through metallacycle intermediates, where the metal catalyst coordinates to the pyrene substrate before activating a C-H bond. researchgate.net While not a direct application of this compound itself, the principles of creating complex functionalized pyrenes through such advanced synthetic methods are relevant to the broader goal of building complex molecular architectures.

Nanojars are a class of supramolecular coordination complexes that self-assemble around hydrophilic anions. nih.govnih.govresearchgate.net These structures can be functionalized with fluorescent probes like pyrene to create sensory materials. One method to achieve this involves a "click" reaction between alkyne-functionalized nanojars and an azide-containing pyrene derivative. researchgate.net

In this approach, nanojars are first synthesized to include a certain ratio of pyrazole ligands bearing terminal alkyne groups. These alkyne-functionalized nanojars are then reacted with this compound using a copper(I) catalyst to "click" the pyrene units onto the nanojar structure. researchgate.net The fluorescence of the attached pyrene is significantly quenched by the paramagnetic Cu(II) ions within the nanojar framework. nih.govnih.gov The extent of this quenching can be modulated by the length of the linker connecting the pyrene to the nanojar, providing a mechanism for sensing and detection. nih.govnih.gov

| Supramolecular System | Functionalization Strategy | Key Photophysical Observation |

| Copper-based Nanojars | Cu(I)-catalyzed Huisgen cycloaddition ("click" reaction) between alkyne-functionalized nanojars and an azidopyrene. researchgate.net | The fluorescence of the pyrene is significantly quenched upon attachment to the nanojar due to the paramagnetic Cu²⁺ ions. nih.govnih.gov |

Calixarenes Appending Pyrene Fluorophores

Calixarenes are macrocyclic compounds that form cup-shaped cavities capable of encapsulating smaller molecules and ions, making them ideal scaffolds in supramolecular chemistry. The functionalization of these structures with pyrene units introduces a powerful fluorescent signaling component, leading to the creation of advanced sensory materials. This compound is a key reagent in this process, enabling the covalent attachment of pyrene fluorophores to the calixarene framework.

A prominent method for this functionalization is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," where the azide group of this compound reacts efficiently with an alkyne-modified calixarene. This approach has been successfully used to synthesize fluorescent calix rsc.orgarene triazole-linked pyrene derivatives. These resulting conjugates combine the host capabilities of the calixarene cavity with the sensitive fluorescent response of the pyrene unit. nih.govmdpi.com

The incorporation of pyrene moieties, whether appended as "legs" to the calixarene rim or fused directly into its aromatic scaffold to create "calixpyrenes," results in inherently fluorescent host molecules. nih.govrsc.orgacs.org These pyrene-functionalized calixarenes are not merely passive scaffolds; they exhibit complex photophysical behaviors, such as intramolecular exciplex and excimer fluorescence, which are highly sensitive to their environment and to the presence of guest molecules. rsc.org This sensitivity is the foundation for their application in developing advanced sensors for a variety of analytes, including ions and biomolecules. rsc.org

Sensor Development Leveraging Pyrene Fluorescence from this compound Conjugates

The conjugation of this compound to various molecular platforms is a cornerstone strategy for developing highly sensitive optical sensors. The resulting pyrene conjugates leverage the fluorophore's sensitivity to local environmental changes. The binding of a target analyte to the conjugate can trigger distinct changes in the pyrene's fluorescence, such as quenching (turning "off"), enhancement (turning "on"), or a shift in emission wavelength. These changes form the basis of the sensing mechanism, allowing for the qualitative and quantitative detection of the analyte.

Conjugates derived from this compound have been extensively developed as chemosensors for the selective and sensitive detection of various metal ions, which are significant in biological and environmental contexts. rsc.org The sensing mechanism often relies on processes like photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), or fluorescence resonance energy transfer (FRET). For instance, the binding of a paramagnetic metal ion like Cu²⁺ or Fe³⁺ often leads to fluorescence quenching ("turn-off" sensing) due to electron or energy transfer processes. rsc.orgmdpi.comnih.gov Conversely, interaction with certain other ions can restrict intramolecular rotations or inhibit PET, leading to a significant enhancement of fluorescence ("turn-on" sensing). scispace.com

The versatility of pyrene-based sensors allows for the detection of a wide array of metal ions with high specificity and impressively low detection limits, often reaching micromolar (μM) to nanomolar (nM) concentrations.

Interactive Table: Performance of Pyrene-Based Metal Ion Sensors

| Target Ion(s) | Sensor Response | Limit of Detection (LOD) | Research Finding |

| Fe³⁺ / Fe²⁺ | Turn-on | 2.61 μM / 2.06 μM | A pyrene-benzothiazole conjugate showed a remarkable enhancement in fluorescence emission for iron ions. scispace.com |

| Cu²⁺ / Fe²⁺ | Turn-off | 0.42 μM / 0.51 μM | A Schiff base ligand derived from pyrene demonstrated high selectivity and sensitivity for Cu²⁺ and Fe²⁺ in solution. mdpi.com |

| Cu²⁺ | Turn-on | - | A pyrene-appended bipyridine hydrazone ligand was developed for the selective detection of copper ions in aqueous media and living cells. rsc.org |

| Fe²⁺ / Fe³⁺ / Cu²⁺ | Quenching | 0.01 μM / 0.12 μM / 0.58 μM | Bio-templated co-assemblies with a cationic pyrene amphiphile enabled label-free detection of multiple metal ions in aqueous environments. nih.gov |

The application of optical chemosensors built from pyrene-azide derivatives extends beyond metal ion detection to include various other environmentally and biologically relevant analytes. The fundamental principle remains the same: a specific interaction between the analyte and the pyrene-containing sensor molecule induces a measurable change in the fluorescence signal.

For example, pyrene-based chemosensors have been designed for the detection of anions. An "off-on" fluorescent sensor for cyanide (CN⁻) was developed where the initial fluorescence of a pyrene derivative was quenched by copper(II) ions. researchgate.net The subsequent addition of cyanide, which has a high affinity for copper, sequestered the Cu²⁺ from the complex, thereby restoring the pyrene fluorescence and signaling the presence of the anion with a detection limit of 1.2 µM. researchgate.net Similarly, other pyrene-hydrazone based sensors have demonstrated the ability to detect fluoride ions (F⁻) in both aprotic and protic environments, showcasing the adaptability of these sensor designs. nih.gov

The modular nature of synthesis using this compound via click chemistry allows for the rational design of a wide variety of chemosensors. By altering the receptor unit conjugated to the pyrene-azide, specificity for different target analytes can be engineered, making this class of compounds a versatile platform for developing tailored optical sensing solutions. nih.gov

Photophysical Properties and Spectroscopic Characterization in Research Contexts

Excited-State Dynamics of 1-(Azidomethyl)pyrene Derivatives

The processes that occur immediately following the absorption of light by this compound derivatives are complex and involve several rapid photophysical events. Studies on covalently linked systems, such as 1-((4-azido-2,3,5,6-tetrafluorobenzoyloxy)methyl)pyrene, provide insight into these dynamics.

Upon excitation, typically in the UV region (e.g., 336 nm), the pyrene (B120774) moiety is promoted to a higher excited singlet state (S2). researchgate.net This is followed by a series of de-excitation processes:

Internal Conversion: The molecule rapidly relaxes from the S2 state to the lowest excited singlet state (S1) of the pyrene moiety. This internal conversion is an extremely fast process, occurring with a time constant of approximately 140 femtoseconds (fs), a value similar to that of unsubstituted pyrene. researchgate.net

Vibrational Cooling: The S1 state is initially formed with excess vibrational energy. This excess energy is dissipated to the surrounding solvent molecules in a process known as vibrational cooling, which takes place with a time constant of about 2 picoseconds (ps). researchgate.net

Decay of the S1 State: The decay of the local pyrene S1 state is more complex and often follows a multi-exponential pattern. On a timescale of tens of picoseconds, the decay is associated with the formation of a pyrene radical cation, which can be detected by transient absorption spectroscopy with a characteristic narrow band around 460 nm. researchgate.net It is proposed that this is due to an electron transfer from the excited pyrene to the aryl azide (B81097) group. The resulting aryl azide radical anion is predicted to dissociate very quickly. researchgate.net On a longer timescale (hundreds of picoseconds), the decay of the S1 state does not lead to a significant formation of the pyrene radical cation. researchgate.net This suggests that both electron transfer and energy transfer mechanisms from the excited pyrene to the azide moiety contribute to the photosensitization of the azide's decomposition. researchgate.net

Table 1: Key Time Constants in the Excited-State Dynamics of a this compound Derivative

| Photophysical Process | Time Constant | Reference |

|---|---|---|

| Internal Conversion (S2 → S1) | ~140 fs | researchgate.net |

| Vibrational Cooling (in S1 state) | ~2 ps | researchgate.net |

| S1 State Decay Component 1 | Tens of picoseconds | researchgate.net |

| S1 State Decay Component 2 | Hundreds of picoseconds | researchgate.net |

Fluorescence Quenching Mechanisms Involving Pyrene Azides

The fluorescence of the pyrene group in this compound derivatives can be "quenched" or diminished by the attached azide group. This quenching can occur through different mechanisms, primarily energy transfer and electron transfer.

Studies on pyrene fluorescence quenching by various phenylazide derivatives have shown that the rate constants of quenching are very high, approaching the diffusion-controlled limit in solvents like acetonitrile. researchgate.net This indicates a very efficient quenching process. The quenching efficiency does not appear to be strongly dependent on the polarity of the solvent. researchgate.net

The predominant mechanism for pyrene fluorescence quenching by aromatic azides is believed to be Förster Resonance Energy Transfer (FRET) or a similar energy transfer process. researchgate.net This is supported by the observation that the quantum yields of direct and sensitized photodecomposition of the azide are similar. researchgate.net In this mechanism, the excitation energy from the pyrene S1 state is transferred non-radiatively to the azide group, promoting it to an excited state which then rapidly decomposes. In rigid media, this energy transfer can occur over characteristic distances of about 10 Å. researchgate.net

While electron transfer can occur, as evidenced by the formation of the pyrene radical cation in some systems, energy transfer is often the more dominant quenching pathway. researchgate.netresearchgate.net The absence of a detectable pyrene cation during the fluorescence quenching of pyrene by tolylazide further supports the energy transfer mechanism in that specific system. researchgate.net The quenching process can be described by the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. researchgate.net

Excimer Fluorescence Studies in Systems Incorporating this compound

A notable characteristic of pyrene and its derivatives is their ability to form "excimers" (excited-state dimers). An excimer is formed when an excited pyrene molecule interacts with a ground-state pyrene molecule. This results in a new, broad, and red-shifted emission band in the fluorescence spectrum, typically around 480 nm, in addition to the structured monomer emission at shorter wavelengths. nih.govnih.gov

The formation of an excimer is highly dependent on the proximity and relative orientation of the two pyrene moieties, generally requiring a separation distance of about 10 Å. nih.gov This property makes pyrene derivatives like this compound excellent probes for studying the conformation and organization of macromolecules such as proteins and polymers. nih.govnih.gov

In such studies, this compound can be covalently attached to specific sites on a molecule. If two pyrene-labeled sites come into close proximity, excimer fluorescence will be observed. The ratio of the excimer to monomer fluorescence intensity (E/M ratio) can provide information about:

Intramolecular distances: The E/M ratio is a sensitive measure of the distance between the two pyrene probes. nih.gov

Conformational changes: Changes in the protein or polymer structure that alter the distance or flexibility of the labeled sites will be reflected in the E/M ratio. nih.govnih.gov

Molecular mobility: The formation of excimers is a dynamic process that requires the pyrene moieties to encounter each other during the excited-state lifetime. Therefore, the extent of excimer formation is also influenced by the mobility of the fluorophores. nih.gov

The long fluorescence lifetime of pyrene (in the range of 50-90 ns) is advantageous for these studies as it allows sufficient time for the diffusion and interaction of the pyrene units to form excimers. nih.gov

Influence of Chemical Environment and Substitution Pattern on Photophysical Characteristics

The photophysical properties of this compound are highly sensitive to its immediate chemical environment and the presence of other chemical groups (substituents) on the pyrene ring.

Influence of Chemical Environment (Solvent Effects): The polarity of the solvent can significantly affect the fluorescence emission of pyrene derivatives. rsc.org The ratio of the intensity of the first and third vibronic bands (I1/I3) in the pyrene monomer fluorescence spectrum is a well-known indicator of the polarity of the microenvironment surrounding the probe. rsc.org In polar solvents, the I1 band is enhanced relative to the I3 band. This solvatochromism allows this compound to be used to probe the local polarity of its binding site in complex systems. nih.gov The fluorescence lifetime and quantum yield are also solvent-dependent. For instance, some pyrene derivatives show higher quantum yields in nonpolar solvents like cyclohexane (B81311) compared to more polar solvents like tetrahydrofuran (B95107) (THF). nih.gov

Influence of Substitution Pattern: Altering the chemical structure by adding substituents to the pyrene core can dramatically change its photophysical properties. rsc.orgrsc.org

Electronic Effects: Electron-donating or electron-withdrawing groups can alter the energy levels of the excited states (like the ¹La and ¹Lb states in pyrene), which in turn affects the absorption and emission wavelengths. rsc.org For example, theoretical calculations on 1,3,6,8-tetraphenyl pyrene show that the energetic ordering of the ¹La and ¹Lb states is inverted compared to unsubstituted pyrene, which is consistent with experimental observations. rsc.org

Steric Effects: Bulky substituents can influence the molecular packing in the solid state and may prevent aggregation-induced fluorescence quenching. researchgate.net In some cases, steric hindrance can lead to aggregation-induced emission (AIE), where the molecule is non-emissive in solution but becomes highly fluorescent in the aggregated state. researchgate.net

Table 2: Summary of Environmental and Substituent Effects on Pyrene Derivatives

| Factor | Effect | Photophysical Parameter Affected | Reference |

|---|---|---|---|

| Solvent Polarity | Changes in the local dielectric constant | Monomer fluorescence vibronic band intensities (I1/I3 ratio), Stokes shift, fluorescence lifetime, quantum yield | rsc.orgnih.gov |

| Electron-donating/-withdrawing Substituents | Alters the energy of excited states | Absorption and emission wavelengths, energetic ordering of excited states (¹La, ¹Lb) | rsc.orgrsc.org |

| Steric Hindrance | Prevents π-π stacking and aggregation | Suppression of aggregation-induced quenching, potential for aggregation-induced emission (AIE) | researchgate.net |

Computational and Theoretical Investigations of 1 Azidomethyl Pyrene Systems

Density Functional Theory (DFT) Studies on 1-(Azidomethyl)pyrene and its Conjugates

Density Functional Theory (DFT) has become a standard method for studying the electronic structure and properties of pyrene-based systems due to its favorable balance of accuracy and computational cost. researchgate.netjmchemsci.com Theoretical studies on this compound and the triazole conjugates formed via click chemistry focus on several key areas: molecular geometry, electronic properties, and chemical reactivity.

Molecular Geometry and Stability: DFT calculations are used to determine the minimum energy (most stable) three-dimensional structures of these molecules. For pyrene (B120774) and its derivatives, methods like B3LYP with basis sets such as 6-311G** have been shown to predict geometrical parameters and heats of formation that are in good agreement with experimental data. researchgate.net The planarity of the pyrene core is a critical feature, and calculations can reveal how the azidomethyl group or the subsequent triazole linkage affects this planarity. The relative stability of different isomers or conformers can be assessed by comparing their total electronic energies. researchgate.net

Electronic Properties and Reactivity: The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior of these molecules. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.netjmchemsci.com

DFT calculations provide values for these energies and can map the spatial distribution of the HOMO and LUMO across the molecule. In pyrene systems, the HOMO and LUMO are typically delocalized π-orbitals on the aromatic core. The introduction of the azidomethyl group and its transformation into a triazole ring can perturb these orbitals, altering the molecule's electronic properties and reactivity. Molecular Electrostatic Potential (MEP) maps are also generated to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting sites of interaction. jmchemsci.comnih.govresearchgate.net

Below is a table of representative quantum chemical descriptors calculated for pyrene systems using DFT, illustrating the type of data generated in these studies.

| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set |

|---|---|---|---|---|

| Pyrene | -5.70 | -1.86 | 3.84 | B3LYP/6-311G** researchgate.net |

| Aminopyrene (APy) | -4.99 | -1.29 | 3.70 | B3LYP/6-31++G(d,p) researchgate.net |

| Pyrene Acetic Acid (PAA) | -5.74 | -2.12 | 3.62 | B3LYP/6-31++G(d,p) researchgate.net |

Modeling of Reaction Mechanisms and Transition States in Click Chemistry with this compound

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the premier example of a "click reaction," is the primary transformation for this compound. wiley-vch.denih.gov Computational modeling, particularly with DFT, has been instrumental in elucidating the intricate mechanism of this reaction. wiley-vch.deresearchgate.net

The classical Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne is thermally allowed but requires high temperatures due to a high activation barrier, typically around 25–26 kcal/mol. wiley-vch.de The introduction of a copper(I) catalyst dramatically accelerates the reaction and ensures high regioselectivity for the 1,4-disubstituted triazole product. nih.gov

Computational studies have modeled the reaction pathway, identifying key intermediates and transition states. The generally accepted mechanism involves several steps:

Formation of a Copper-Acetylide: The reaction begins with the coordination of the copper(I) catalyst to the alkyne, followed by deprotonation to form a copper-acetylide intermediate. wiley-vch.denih.gov

Coordination of the Azide: The azide, in this case, this compound, coordinates to the copper center.

Cycloaddition: A stepwise mechanism is favored, involving the nucleophilic attack of the acetylide carbon onto the terminal nitrogen of the azide. This forms a six-membered copper-containing intermediate (a metallacycle). wiley-vch.de

Ring Contraction and Product Release: The intermediate then undergoes ring contraction and subsequent protonolysis to release the triazole product and regenerate the copper(I) catalyst.

DFT calculations are used to determine the energies of all stationary points along this reaction coordinate, including reactants, intermediates, transition states, and products. This allows for the calculation of activation energies (the energy barrier that must be overcome for the reaction to proceed), which explains the massive rate enhancement provided by the catalyst. For the Cu-catalyzed reaction, the activation energy is significantly lower than that of the uncatalyzed reaction. wiley-vch.de Alternative catalysts, such as ruthenium for 1,5-regioselectivity, have also been studied computationally, revealing different mechanistic pathways involving oxidative coupling to form ruthenacycle intermediates. wiley-vch.demdpi.com

The table below summarizes typical activation energy values derived from computational studies of azide-alkyne cycloadditions.

| Reaction Type | Catalyst | Calculated Activation Energy (kcal/mol) | Key Mechanistic Feature |

|---|---|---|---|

| Huisgen Cycloaddition | None (Thermal) | ~26 | Concerted 1,3-dipolar cycloaddition wiley-vch.de |

| CuAAC | Copper(I) | ~15 | Stepwise mechanism via copper acetylide and metallacycle intermediate wiley-vch.de |

| RuAAC | Ruthenium | Varies with system | Oxidative coupling to form a six-membered ruthenacycle wiley-vch.demdpi.com |

Prediction of Electronic and Optical Properties of Pyrene-Azide Conjugates

Once this compound is conjugated to other molecules via the triazole linker, the resulting systems often possess interesting electronic and optical properties, largely dictated by the pyrene fluorophore. Computational methods, especially Time-Dependent Density Functional Theory (TD-DFT), are essential for predicting and interpreting these properties. nih.govcam.ac.uk

Electronic Properties: The electronic properties of the conjugate are determined by the interaction between the pyrene moiety and the substituent attached through the triazole ring. DFT calculations can predict how the HOMO and LUMO energy levels of the pyrene core are modified by the conjugate partner. If the partner is an electron-donating group, the HOMO level may be raised; if it is an electron-accepting group, the LUMO level may be lowered. These changes directly impact the HOMO-LUMO gap, which correlates with the wavelength of the lowest energy electronic transition. researchgate.netrsc.org

Optical Properties: TD-DFT is the workhorse method for calculating the excited-state properties of molecules. It is used to simulate UV-visible absorption spectra by calculating the vertical excitation energies (corresponding to absorption maxima, λ_max) and the oscillator strengths (corresponding to absorption intensity). cam.ac.uk By optimizing the geometry of the first excited state, TD-DFT can also be used to predict fluorescence emission energies. mdpi.com

These predictions are invaluable for designing pyrene-based fluorescent probes and materials for optoelectronic applications like Organic Light Emitting Diodes (OLEDs). researchgate.netmdpi.com For instance, theoretical calculations can screen different conjugate partners to tune the emission color from blue, characteristic of the pyrene monomer, to longer wavelengths. The calculations can also elucidate the nature of the electronic transitions (e.g., π-π* transitions localized on the pyrene, or intramolecular charge-transfer (ICT) transitions from a donor to an acceptor group through the triazole bridge). rsc.org

The following table provides examples of calculated optical properties for pyrene-based systems.

| Property | Description | Typical Computational Method | Predicted Outcome |

|---|---|---|---|

| Absorption Maximum (λ_max) | Wavelength of maximum light absorption. | TD-DFT | Corresponds to the energy of the S0 → S1 transition. |

| Emission Maximum (λ_em) | Wavelength of maximum fluorescence emission. | TD-DFT (with excited state optimization) | Corresponds to the energy of the S1 → S0 transition. |

| Oscillator Strength (f) | Theoretical intensity of an electronic transition. | TD-DFT | Higher values indicate a brighter absorption band. |

| Reorganization Energy | Energy change associated with geometrical relaxation upon charge transfer. | DFT | Lower values suggest better charge transport properties for OLEDs. researchgate.net |

Computational Assessment of Metal Coordination Properties in Pyrene-Triazole Hybrids

The 1,2,3-triazole ring, formed from the click reaction of this compound, is an excellent metal-coordinating ligand. This property has been exploited to create pyrene-triazole hybrids that act as fluorescent chemosensors for various metal ions. rsc.orgmdpi.com Computational chemistry plays a vital role in understanding and predicting the coordination behavior of these systems. researchgate.net

DFT is used to model the interaction between the pyrene-triazole ligand and a metal cation (e.g., Cu²⁺, Zn²⁺, Au³⁺). mdpi.comresearchgate.netnih.gov These calculations can reliably predict several key aspects of metal coordination:

Binding Stoichiometry and Geometry: By calculating the binding energies for different ligand-to-metal ratios (e.g., 1:1, 2:1), the most stable complex can be identified. This helps to confirm stoichiometries observed experimentally, such as in Job's plot analysis. mdpi.com The calculations also reveal the preferred three-dimensional arrangement of the ligand(s) around the metal center.

Coordination Sites: The triazole ring offers multiple potential binding sites (the three nitrogen atoms). DFT calculations can determine which nitrogen atom(s) are involved in the coordination by analyzing the structure of the energy-minimized complex and the electron density distribution. researchgate.net Other nearby heteroatoms, if present in the conjugated molecule, can also participate in chelation, and their involvement can be confirmed computationally.

Binding Energy: The strength of the interaction between the ligand and the metal ion is quantified by the calculated binding energy. Comparing binding energies for different metal ions allows for the prediction of selectivity. A significantly higher binding energy for one metal over others suggests the sensor will be selective for that ion.

Effect on Electronic Properties: Metal coordination can dramatically alter the photophysical properties of the pyrene fluorophore, leading to fluorescence quenching or enhancement. DFT and TD-DFT calculations can explain these changes by showing how metal binding perturbs the frontier molecular orbitals of the pyrene-triazole system, often introducing new charge transfer pathways (e.g., photoinduced electron transfer or ligand-to-metal charge transfer) that affect the fluorescence output. rsc.orgmdpi.com

The data below illustrates the type of information obtained from computational studies on metal-ligand complexes involving triazole systems.

| Parameter | Computational Approach | Significance |

|---|---|---|

| Binding Energy | DFT calculation of E_complex - (E_ligand + E_metal) | Quantifies the strength and selectivity of metal binding. researchgate.net |

| Coordination Geometry | DFT geometry optimization | Determines the 3D structure and stoichiometry (e.g., 2:1) of the complex. mdpi.com |

| Natural Bond Orbital (NBO) Analysis | Post-DFT calculation | Analyzes charge transfer between the ligand and metal, confirming the dative bond. nih.gov |

| HOMO/LUMO Energy Shift | DFT calculation on the complex | Explains the change in optical properties (color, fluorescence) upon metal binding. |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Advanced Pyrene (B120774) Azide (B81097) Derivatives

The functionalization of the pyrene core is crucial for tuning its properties and expanding its applications. While classical methods exist, future research is directed towards more efficient and site-selective strategies to create a diverse library of pyrene azide derivatives.

One promising avenue is the advancement of C–H functionalization reactions. mdpi.comresearchgate.net Direct, transition-metal-catalyzed C–H activation offers a streamlined approach to introduce various functional groups onto the pyrene backbone, bypassing the need for pre-functionalized starting materials. mdpi.comresearchgate.netresearchgate.net Strategies involving palladium, rhodium, and iridium catalysts have shown success in modifying the pyrene motif, which can then be elaborated to include the azide functionality. mdpi.comnih.govnih.gov

Post-polymerization modification (PPM) is another key strategy, particularly for creating functional polymers. nih.gov This approach involves synthesizing a polymer with a reactive precursor, which is then converted to the desired functional group. For instance, polymers with terminal bromide groups can be quantitatively converted to azides. sigmaaldrich.com Similarly, precursor polymers can be modified via efficient reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govutexas.edu This allows for the incorporation of pyrene azide moieties into complex macromolecular architectures. mcmaster.ca

These advanced synthetic methods are critical for developing novel pyrene azide derivatives with tailored electronic, photophysical, and biological properties.

Table 1: Emerging Synthetic Strategies for Pyrene Derivatives

| Synthetic Strategy | Description | Key Advantages | Relevant Catalyst/Reaction Types |

|---|---|---|---|

| Direct C–H Functionalization | Directly converts C–H bonds on the pyrene ring to other functional groups, enabling site-selective modification. mdpi.comresearchgate.net | Atom economy, reduced synthetic steps, access to novel substitution patterns. researchgate.net | Palladium, Rhodium, Iridium catalysis. mdpi.comnih.gov |

| Post-Polymerization Modification (PPM) | Introduces functional groups onto a pre-formed polymer backbone. nih.gov | Allows for the creation of complex functional polymers with controlled architectures. mcmaster.ca | Azide-alkyne cycloaddition (Click Chemistry), substitution reactions. nih.govsigmaaldrich.comutexas.edu |

| Cross-Coupling Reactions | Forms new C-C or C-Heteroatom bonds from pyrene precursors (e.g., borylated or halogenated pyrenes). nih.gov | High versatility in creating a wide range of substituted pyrenes. | Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig reactions. nih.gov |

Advanced Applications in Bioimaging and Diagnostics

Pyrene derivatives are renowned fluorescent probes due to their high fluorescence quantum yield, long excited-state lifetime, and sensitivity to the local environment. rsc.orguky.edu 1-(Azidomethyl)pyrene, with its ability to be "clicked" onto biomolecules, is poised to play a significant role in advanced bioimaging and diagnostics.

Future applications will likely focus on the development of highly specific probes for cellular components and analytes. By conjugating this compound to targeting moieties, researchers can design probes for the selective imaging of organelles, proteins, and nucleic acids. rsc.org These probes are valuable for tracking biological processes in living cells with minimal perturbation. semanticscholar.orgscispace.commdpi.com

A key feature of pyrene is its ability to form excimers —excited-state dimers that emit light at a longer wavelength than the monomer. researchgate.net The ratio of monomer to excimer emission is highly sensitive to the distance between pyrene units, a property that can be exploited for ratiometric sensing . acs.orgacs.orgnih.gov This allows for quantitative measurements that are independent of probe concentration. Advanced ratiometric probes based on pyrene azides are being developed for detecting metal ions (e.g., Cu²⁺, Fe²⁺), small molecules, and changes in macromolecular conformation. mdpi.commdpi.commdpi.com

Furthermore, the phenomenon of Aggregation-Induced Emission (AIE) is a burgeoning area of research. nih.govrsc.org AIE-active pyrene derivatives are weakly fluorescent in solution but become highly emissive upon aggregation, offering a high signal-to-noise ratio for imaging and sensing applications. nih.govrsc.orgrsc.org Pyrene-based AIEgens are being explored for theranostics, combining diagnostic imaging with therapeutic action. nih.gov

Table 2: Bioimaging Applications of Pyrene Derivatives

| Application Area | Underlying Principle | Specific Examples |

|---|---|---|

| Live Cell Imaging | High quantum yield, cell permeability, low cytotoxicity of pyrene fluorophores. rsc.org | Tracking iron ions in living cells, imaging of HeLa cells. semanticscholar.orgmdpi.commdpi.com |

| Ratiometric Sensing | Monomer-excimer conversion provides a built-in self-calibration for quantitative detection. acs.orgnih.gov | Detection of metal ions (Cu²⁺), heparin, and hypochlorite. acs.orgnih.govmdpi.com |

| Diagnostics & Theranostics | Aggregation-Induced Emission (AIE) provides a "turn-on" fluorescence signal in the presence of specific analytes or in aggregated states. nih.gov | Detection of explosives (TNP), nitric oxide, and combined imaging/therapy platforms. nih.govnih.gov |

Exploration of this compound in Stimuli-Responsive Materials

"Smart" or stimuli-responsive materials that change their properties in response to external triggers are in high demand for applications ranging from sensors to drug delivery. The unique photophysical properties of pyrene make it an excellent component for such materials.

The monomer-excimer transition of pyrene is highly dependent on the proximity of the fluorophores, which can be altered by external stimuli such as temperature, pH, or light. researchgate.netrsc.orgrsc.org For example, polymers functionalized with pyrene can exhibit changes in their fluorescence emission as they undergo conformational changes in response to temperature or pH shifts. rsc.org This principle is being used to develop sensors and optical recording materials. rsc.org

Light is a particularly attractive stimulus due to the ability to control it with high spatiotemporal precision. Photo-responsive materials can be created by incorporating pyrene into systems that undergo photo-induced isomerization or other structural changes, leading to a modulation of the pyrene excimer formation. acs.orgtum.de This can be used for applications like anti-counterfeiting and data storage. rsc.org

Materials exhibiting AIE are also inherently stimuli-responsive, as the emission is triggered by the process of aggregation. This can be induced by changes in solvent polarity, temperature, or interaction with an analyte. rsc.orgtum.de Polymers incorporating this compound are being explored for their potential in creating multi-stimuli responsive systems that react to a combination of triggers. rsc.org

Integration with Artificial Intelligence and Machine Learning for Compound Design and Application Prediction

The traditional process of discovering and optimizing functional molecules is often time-consuming and resource-intensive. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process. aps.orgacs.org

In the context of this compound, ML models can be trained on large datasets of known pyrene derivatives and their properties. These datasets can be generated through high-throughput computational chemistry methods like Density Functional Theory (DFT), which can predict properties such as absorption/emission spectra, electronic structure, and reactivity. arxiv.orgnih.govmicrosoft.comresearchgate.netrsc.org

Once trained, these models can rapidly predict the properties of new, virtual pyrene azide derivatives, allowing researchers to screen vast chemical spaces for candidates with desired characteristics. mdpi.comscilit.com This "forward design" approach can identify promising molecules for specific applications, such as fluorescent probes with tailored emission wavelengths or materials with specific stimuli-responsive behavior. nih.govrsc.org